REACTION_CXSMILES
|
O=[C:2]([C:8](=[N:20]O)[C:9](=O)[C:10]1[C:15]([CH3:16])=[CH:14][C:13]([CH3:17])=[CH:12][C:11]=1[CH3:18])[C:3]([O:5][CH2:6][CH3:7])=[O:4].Cl.[CH3:23][NH:24][NH2:25]>CO>[NH2:20][C:8]1[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[N:25][N:24]([CH3:23])[C:9]=1[C:10]1[C:15]([CH3:16])=[CH:14][C:13]([CH3:17])=[CH:12][C:11]=1[CH3:18]
|
Name
|
product
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)OCC)C(C(C1=C(C=C(C=C1C)C)C)=O)=NO
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
methyl hydrazine
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed once with brine
|
Type
|
ADDITION
|
Details
|
The ethyl acetate solution was then mixed with 100 mL of water
|
Type
|
ADDITION
|
Details
|
Solid Na2S2O4 in excess was added in small portion until TLC
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NN(C1C1=C(C=C(C=C1C)C)C)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |